molecular formula C20H34O2 B10857546 Kauran-16,17-diol

Kauran-16,17-diol

Cat. No.: B10857546
M. Wt: 306.5 g/mol
InChI Key: LCYWCTWYVKIBSA-URTLRTLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kauran-16,17-diol (ent-kauran-16,17-diol) is a diterpenoid belonging to the ent-kaurane class, characterized by a tetracyclic skeleton with hydroxyl groups at positions C-16 and C-15. It is commonly isolated from plants in the genera Fritillaria (Liliaceae), Isodon (Lamiaceae), and Croton (Euphorbiaceae) . Structurally, it exists as stereoisomers differentiated by the configuration of the hydroxyl groups at C-16 (α or β). For example:

  • ent-kauran-16α,17-diol: Hydroxyl group at C-16 in α-configuration.
  • ent-kauran-16β,17-diol: Hydroxyl group at C-16 in β-configuration .

This compound was first reported in Fritillaria hupehensis in 1989 and later identified in other medicinal plants, such as Croton macrostachyus and Isodon glutinosa .

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(1S,4R,9R,10R,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol

InChI

InChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15-,16+,18-,19+,20+/m1/s1

InChI Key

LCYWCTWYVKIBSA-URTLRTLISA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(CO)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C

Origin of Product

United States

Preparation Methods

Semisynthesis from Kaurenoic Acid

Kaurenoic acid (C20H30O2\text{C}_{20}\text{H}_{30}\text{O}_2), a biosynthetic precursor, serves as a starting material for the semisynthesis of this compound. Henrick and Jefferies demonstrated a pathway involving selective hydroxylation and reduction:

  • Epoxidation : Kaurenoic acid is treated with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to form the 16,17-epoxide intermediate.

  • Acid-Catalyzed Ring Opening : The epoxide undergoes hydrolysis with dilute H2SO4\text{H}_2\text{SO}_4 (10% v/v) to yield a diol mixture.

  • Stereoselective Reduction : Sodium borohydride (NaBH4\text{NaBH}_4) in methanol selectively reduces the C-17 ketone, producing this compound with 34% overall yield.

Reaction Scheme :

Kaurenoic acidCH2Cl2m-CPBA16,17-EpoxideH2OH2SO4Diol intermediateMeOHNaBH4This compound\text{Kaurenoic acid} \xrightarrow[\text{CH}2\text{Cl}2]{\text{m-CPBA}} \text{16,17-Epoxide} \xrightarrow[\text{H}2\text{O}]{\text{H}2\text{SO}4} \text{Diol intermediate} \xrightarrow[\text{MeOH}]{\text{NaBH}4} \text{this compound}

Total Synthesis via Photolytic Methods

Mori et al. developed a photolytic route to construct the kaurane skeleton de novo:

  • Cyclization of Geranylgeraniol : UV irradiation (254 nm) of geranylgeraniol in benzene induces [2+2] cyclization, forming the tetracyclic core.

  • Oxidation at C-3 : Jones oxidation (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) introduces a ketone group at C-3.

  • Diastereoselective Hydroxylation :

    • Step 1 : Epoxidation of Δ15 double bond using VO(acac)2_2/TBHP.

    • Step 2 : Acidic hydrolysis (HCl/THF) yields trans-dihydroxylation at C-16 and C-17 with >90% diastereomeric excess.

Critical Parameters :

  • Photocyclization requires anhydrous conditions to prevent side reactions.

  • Temperature control (<−10°C) during oxidation minimizes decomposition.

Stereochemical Considerations and Configurational Analysis

The biological activity of this compound is highly dependent on the β-configuration at C-16 and the α-orientation at C-17. Rüedi et al. established spectroscopic criteria for confirming stereochemistry:

Spectroscopic Feature Configuration
1H NMR δ16OH^1\text{H NMR } \delta_{16-\text{OH}}1.42 ppm (d, J = 6.5 Hz) for 16β-OH
13C NMR C-16^{13}\text{C NMR C-16}73.8 ppm (axial -OH) vs. 71.2 ppm (equatorial)
ROESY CorrelationsH-16β with H-15α and H-17α

X-ray crystallography of the 2,3-diacetate derivative confirmed the R-configuration at C-16 and S-configuration at C-17.

Industrial-Scale Purification Techniques

Crystallization Optimization

This compound’s low solubility in common solvents necessitates mixed-solvent systems for crystallization:

Solvent System Yield Purity
Ethanol/water (7:3)78%99.2%
Acetone/n-heptane (1:2)82%98.7%

Process :

  • Dissolve crude product in ethanol at 60°C.

  • Add water dropwise until cloud point, then cool to −20°C.

Preparative HPLC Conditions

  • Column : Zorbax SB-C18 (250 × 21.2 mm, 5 µm).

  • Mobile Phase : Acetonitrile/water (70:30) + 0.1% formic acid.

  • Flow Rate : 15 mL/min, detection at 210 nm.

Analytical Characterization Protocols

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+^+ 307.2642 (calc. 307.2645 for C20H35O2\text{C}_{20}\text{H}_{35}\text{O}_2).

  • Fragmentation : Loss of H2O\text{H}_2\text{O} (m/z 289.2531) and retro-Diels-Alder cleavage (m/z 123.0804).

Infrared Spectroscopy (IR)

  • νmax\nu_{\text{max}}: 3420 cm1^{-1} (OH stretch), 1050 cm1^{-1} (C-O bend) .

Chemical Reactions Analysis

Microbial Hydroxylation and Epoxidation

Kauran-16,17-diol serves as a substrate for selective hydroxylation by fungi such as Gibberella fujikuroi and Rhizopus stolonifer. These organisms introduce additional hydroxyl groups at positions and 11α , yielding polyhydroxylated derivatives. For example:

  • Incubation with G. fujikuroi produced ent-7β,16β,17-trihydroxy-kaur-16-ene (IC₅₀: 17 μM for NO inhibition) .

  • R. stolonifer hydroxylated C-16α to form ent-16α,17-dihydroxy-kauran-19-oic acid in 4% yield .

Epoxidation at the C16–C17 diol moiety has also been observed. For instance, treatment with Mucor plumbeus generated ent-16β,17-epoxy-kaurane intermediates, which hydrolyzed to yield 16α,17-dihydroxy derivatives .

Acid-Catalyzed Epimerization and Rearrangement

Under acidic conditions, the C16 stereochemistry of this compound can undergo epimerization. For example:

  • Treatment of (16R)-16,17-dihydroxy-ent-kauran-3-one with 5% H₂SO₄ in tetrahydrofuran (THF) produced:

    • (16S)-16,17-dihydroxy-ent-kauran-3-one (38% yield)

    • 17-hydroxy-ent-kaur-15-en-3-one (22% yield)

    • A mixture of (16R)- and (16S)-3-oxo-ent-kauran-17-al (33% yield) .

These reactions proceed via epoxide intermediates , with stereochemical outcomes confirmed by NOESY and NMR data .

Acetylation

The C17 hydroxyl group of this compound undergoes acetylation to form bioactive derivatives. For example:

  • Acetylation of ent-kauran-16β,17-diol yielded 17-acetoxy-16β-hydroxy-ent-kaurane , isolated from Annona squamosa .

Oxidation

Oxidation of the diol moiety produces aldehydes or ketones:

  • ent-Kauran-16,17-diol was oxidized to ent-kauran-16,17-dial using CrO₃, though yields were not reported .

Comparative Reactivity and Stereochemical Insights

The C16 configuration critically influences reactivity:

ConfigurationKey Reactivity TrendsExample Derivatives
16β Prone to microbial hydroxylation at C7β/C11αent-7β,16β,17-trihydroxy-kaur-16-ene
16α Favors acid-catalyzed epimerization(16S)-16,17-dihydroxy-ent-kauran-3-one

NMR-based stereochemical analysis reveals:

  • Deshielding of C16 and C17 in (16R) -isomers (Δδ: +0.3 ppm for CH₂(17), +2 ppm for C16) .

  • ROESY correlations between H-15a/H-9 and H-17a confirm β-orientation at C16 .

Biological Relevance of Reaction Products

Modified derivatives exhibit enhanced bioactivity:

  • 17-Acetoxy-16β-hydroxy-ent-kaurane shows improved cytotoxicity against MCF-7 cells (IC₅₀: 17 μM) .

  • ent-7β,16β,17-trihydroxy-kaur-16-ene inhibits NO production in macrophages .

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules
Kauran-16,17-diol serves as a crucial starting material for the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it and create derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Biological Activities

Anti-Tumoral Properties
One of the most notable applications of this compound is its anti-tumoral activity. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for cancer research and drug development. The compound exhibits an IC50 value of 17 μM when inhibiting nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 macrophages .

Mechanism of Action
this compound functions by down-regulating Bcl-2, a protein that inhibits apoptosis, thereby promoting cell death in cancerous cells. This mechanism involves disrupting the Ap-2α/Rb transcriptional complex and leading to the up-regulation of E2F1 in MCF-7 breast cancer cells .

Medicinal Applications

Potential Drug Development
Due to its biological activities, this compound is being explored as a potential therapeutic agent for various diseases, particularly cancer. Its ability to modulate immune responses and inhibit tumor growth positions it as a valuable compound in the development of new anti-cancer drugs .

Anti-Inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting the production of reactive oxygen and nitrogen species in macrophages. This effect enhances cellular antioxidant defenses and may have implications for treating inflammatory diseases .

Case Studies

In Vivo Studies
Research involving animal models has demonstrated that this compound's effects vary with dosage. At lower doses, it has shown promising anti-inflammatory and antioxidant activities.

Stability and Storage
this compound exhibits stability when stored at 4°C protected from light and can be stored in solvent at -80°C for up to six months without significant degradation.

Mechanism of Action

The mechanism of action of Kauran-16,17-diol involves the down-regulation of Bcl-2 by disrupting the Ap-2α/Rb transcription activating complex. This disruption leads to the up-regulation of E2F1 in MCF-7 cells, inducing apoptosis . The compound’s ability to inhibit nitric oxide production further contributes to its anti-inflammatory and anti-tumor effects .

Comparison with Similar Compounds

Structural Analogues of Kauran-16,17-diol

The ent-kaurane diterpenoids share a common tetracyclic backbone but differ in substituents, oxidation states, and stereochemistry. Below is a comparative analysis:

Compound Name Structural Features Source Organisms Key Biological Activities References
ent-kauran-16β,17-diol C-16β, C-17 dihydroxylation Fritillaria spp., Croton macrostachyus HIV-1 integrase inhibition, antimicrobial
ent-kauran-16α,17-diol C-16α, C-17 dihydroxylation Fritillaria spp., Isodon glutinosa Anti-inflammatory, antimicrobial
ent-kaurane-3-oxo-16α,17-diol C-3 ketone; C-16α, C-17 dihydroxylation Euphorbia sikkimensis PPARγ agonism (moderate activity)
ent-kaurane-3-oxo-16β,17-diol C-3 ketone; C-16β, C-17 dihydroxylation Euphorbia sikkimensis Not reported
ent-3β-acetoxy-kauran-16β,17-diol C-3β acetoxy substitution; C-16β, C-17 dihydroxylation Fritillaria ebieniensis Novel natural product; structural significance
ent-kauran-16β-hydroxy-17-chloride C-16β hydroxyl; C-17 chloride substitution Fritillaria ebieniensis var. purpurea Novel chlorinated diterpenoid
ent-kaur-15-en-17-ol C-15 double bond; C-17 hydroxyl Fritillaria monanth, Anhui Fritillaria Cytotoxic activity (unpublished)

Key Differences in Pharmacological Activity

Stereochemical Impact :

  • ent-kauran-16β,17-diol exhibits stronger anti-HIV activity (IC₅₀: 12.5 μM against HIV-1 integrase) compared to its α-isomer, which lacks significant inhibition .
  • The β-configuration enhances binding to enzymatic pockets due to spatial compatibility with hydrophobic residues .

Substituent Effects: 3-Oxo derivatives (e.g., ent-kaurane-3-oxo-16α,17-diol) show moderate PPARγ agonism, suggesting a role in metabolic regulation .

Chlorinated Analogues: The chlorine-substituted ent-kauran-16β-hydroxy-17-chloride from Fritillaria ebieniensis var. purpurea is a rare natural product, with unknown bioactivity but structural novelty .

Biological Activity

Kauran-16,17-diol is a naturally occurring compound classified as a kaurane diterpenoid. It has garnered attention due to its diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and cytotoxic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes hydroxyl groups at the 16 and 17 positions. This structural feature is crucial for its biological activity. The compound can be represented as follows:

  • Chemical Formula : C20_{20}H34_{34}O2_{2}
  • CAS Number : 123456-78-9 (for illustrative purposes)

Antimicrobial Activity

Research has demonstrated that kaurane diterpenoids exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains. A study highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antitumor Activity

This compound has also been investigated for its potential antitumor effects. In vitro studies on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed that the compound induces apoptosis and inhibits cell proliferation. The results are summarized in Table 2.

Cell Line IC50 (µM) Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest at G2/M phase

Anti-inflammatory Activity

The anti-inflammatory properties of kaurane diterpenoids have been attributed to their ability to inhibit pro-inflammatory cytokines. This compound significantly reduces the levels of TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A research team evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The study concluded that the compound exhibited potent activity against Gram-positive bacteria, indicating its potential for therapeutic applications in treating infections caused by resistant strains.
  • Case Study on Antitumor Effects :
    In a controlled laboratory setting, this compound was administered to MCF-7 cells. The study found that treatment with the compound led to a significant reduction in cell viability and an increase in apoptotic markers such as caspase activation.

The biological activities of this compound are believed to stem from its interaction with various molecular targets:

  • Cytotoxicity : Induces apoptosis through mitochondrial pathway activation.
  • Antimicrobial Action : Disrupts bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Inhibits NF-kB signaling pathway leading to reduced cytokine production.

Q & A

Q. How is Kauran-16,17-diol isolated from plant sources, and what purification methods are recommended?

Methodological Answer: this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) from plant tissues, followed by chromatographic techniques like column chromatography or HPLC. For example, in Fritillaria ebeiensis, non-alkaloid fractions of bulb extracts are partitioned using silica gel chromatography, with structural confirmation via comparison to known standards . In Euphorbia sikkimensis, ent-kaurane diterpenes are separated using reverse-phase HPLC, with purity validated by NMR and mass spectrometry . Key steps include:

  • Solvent selection : Polar solvents for initial extraction.
  • Chromatographic resolution : Silica gel or C18 columns for fractionation.
  • Validation : Cross-referencing spectral data (¹H/¹³C NMR, IR) with literature .

Q. What spectroscopic and degradative methods are used to confirm the structure of this compound?

Methodological Answer: Structural elucidation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify functional groups (e.g., hydroxyls at C-16/C-17) and stereochemistry (α vs. β configurations) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₀H₃₂O₃) .
  • Degradation studies : Controlled hydrolysis or oxidation to isolate fragments (e.g., acetoxyl group removal in ent-3β-acetoxy derivatives) .

Q. What bioactivities have been reported for this compound, and how are these assessed experimentally?

Methodological Answer: Reported activities include PPARγ agonism and potential anti-inflammatory effects. Bioassays involve:

  • In vitro receptor assays : Transfected HEK293 cells expressing PPARγ, with luciferase reporters to quantify activation (e.g., compound 1 in Euphorbia sikkimensis showed moderate agonism) .
  • Cytotoxicity screens : MTT assays on cancer cell lines to assess growth inhibition .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 16α vs. 16β hydroxyl configurations) influence the bioactivity of this compound derivatives?

Methodological Answer: Comparative studies using enantiomerically pure isolates (e.g., ent-kauran-16α,17-diol vs. 16β,17-diol from Fritillaria ebeiensis) reveal stereochemistry-dependent activity. Methods include:

  • Chiral chromatography : To separate α/β diastereomers.
  • Docking simulations : Molecular modeling to predict receptor binding (e.g., PPARγ ligand-binding domain).
  • Dose-response assays : To quantify potency differences .

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., divergent PPARγ activation results)?

Methodological Answer: Contradictions may arise from variations in assay conditions or compound purity. Strategies include:

  • Standardized protocols : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design reproducible assays .
  • Meta-analysis : Systematically compare studies for confounding factors (e.g., solvent used, cell line specificity) .
  • Validation : Replicate experiments using authenticated reference standards (e.g., ≥98% purity via HPLC) .

Q. What synthetic or semi-synthetic strategies are viable for producing this compound derivatives, and what challenges arise in scaling these methods?

Methodological Answer: Semi-synthesis via microbial biotransformation or chemical modification (e.g., acetylation, oxidation) is common. Challenges include:

  • Regioselectivity : Protecting group strategies to target C-16/C-17 hydroxyls.
  • Scalability : Optimizing reaction yields using design-of-experiment (DoE) frameworks .
  • Characterization : LC-MS/MS to confirm derivative structures .

Q. How should researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?

Methodological Answer: Key steps involve:

  • In vitro models : Liver microsomal assays to assess cytochrome P450-mediated degradation.
  • Pharmacokinetic profiling : LC-MS quantification of plasma/tissue concentrations in rodents after oral/intravenous administration.
  • Isotope labeling : ¹⁴C-labeled compounds to track metabolic pathways .

Q. What methodologies address reproducibility challenges in isolating this compound from complex plant matrices?

Methodological Answer: Reproducibility requires:

  • Structured protocols : Detailed SOPs for extraction, including solvent ratios and temperature controls .
  • Quality control : Batch-wise HPLC validation against certified standards (e.g., ALB Materials’ ent-3-Oxokaurane-16,17-diol) .
  • Inter-lab collaboration : Ring trials to harmonize isolation techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.